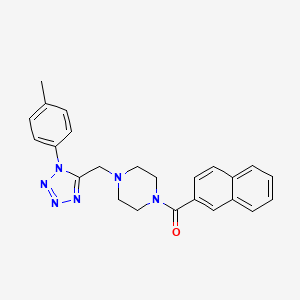

naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Descripción

The compound naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a naphthalen-2-yl group attached to a methanone, which is linked to a piperazine ring. The piperazine is further substituted with a methyl group connected to a 1-(p-tolyl)-1H-tetrazol-5-yl moiety. This structure combines a lipophilic naphthalene system with a tetrazole-piperazine scaffold, a combination hypothesized to enhance biological activity through improved receptor binding and solubility modulation .

Propiedades

IUPAC Name |

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c1-18-6-10-22(11-7-18)30-23(25-26-27-30)17-28-12-14-29(15-13-28)24(31)21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVCFPVNCONDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone often involves a multi-step process:

Preparation of Naphthalen-2-ylmethanone: : Starting with naphthalene, a Friedel-Crafts acylation can yield naphthalen-2-ylmethanone.

Tetrazole Derivative Synthesis: : The p-tolyl tetrazole fragment can be synthesized through a [3+2] cycloaddition reaction between p-tolyl azide and various nitriles.

Coupling Reaction: : The final coupling of the naphthalen-2-ylmethanone with the p-tolyl tetrazole and piperazine fragment can be achieved using standard peptide coupling reagents under mild conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production may involve scalable methods:

Bulk Synthesis: : Utilizing large-scale reactors to handle multi-step syntheses with precise temperature and pH control.

Purification: : Employing crystallization, distillation, and chromatography techniques to ensure high-purity end-products.

Análisis De Reacciones Químicas

Types of Reactions

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various reactions:

Oxidation: : Can be oxidized using agents like m-chloroperbenzoic acid.

Reduction: : Reduction via catalytic hydrogenation.

Substitution: : Electrophilic and nucleophilic substitutions can be facilitated under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

Solvents: : Acetonitrile, dichloromethane, methanol.

Major Products

Oxidation Products: : Naphthalen-2-yl alcohol derivatives.

Reduction Products: : Reduced analogues with diminished ketone functional groups.

Substitution Products: : Varied substituted derivatives depending on the reactants.

Aplicaciones Científicas De Investigación

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a versatile compound with applications in:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: : Used in materials science for the development of new polymers and nanomaterials.

Mecanismo De Acción

The compound's mechanism of action is multifaceted:

Molecular Targets: : It may interact with proteins, enzymes, or receptors, modifying their function.

Pathways Involved: : Depending on the specific biological system, it could affect signaling pathways, metabolic routes, or structural integrity of cells.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

The target compound’s uniqueness lies in its naphthalen-2-yl and p-tolyl-tetrazole substituents. Key structural differences between it and similar compounds include:

Table 1: Structural Comparison

Key Observations :

- The p-tolyl group on the tetrazole may improve steric interactions with hydrophobic binding pockets in target enzymes or receptors compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) seen in sulfonylpiperazine derivatives .

Table 3: Activity Profiles of Analogs

Key Insights :

Physicochemical Properties

The naphthalen-2-yl group in the target compound may confer distinct properties:

Table 4: Property Comparison

| Property | Target Compound | Allylpiperazine Analogs | Sulfonylpiperazine Analogs |

|---|---|---|---|

| LogP (Predicted) | ~4.5 (High lipophilicity) | ~2.8–3.5 | ~1.5–2.5 (Polar sulfonyl) |

| Solubility | Low in aqueous media | Moderate (allyl improves) | High (sulfonyl enhances) |

| Metabolic Stability | Likely slow hepatic clearance | Faster due to allyl metabolism | Variable (depends on substituents) |

Actividad Biológica

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, a compound featuring a naphthalene moiety and a tetrazole ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This can be achieved through the cycloaddition reaction of an azide with a nitrile.

- Attachment to Piperazine : The tetrazole derivative is linked to the piperazine moiety via nucleophilic substitution reactions.

These methods have been optimized to improve yields and reduce reaction times, often utilizing microwave-assisted synthesis techniques to enhance efficiency .

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety is believed to contribute to this activity due to its ability to interact with microbial targets .

Anticancer Activity

Preliminary studies suggest that naphthalenes and their derivatives can possess anticancer properties. For example, compounds with piperazine and tetrazole functionalities have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The piperazine component of the compound is associated with neuropharmacological activity, potentially influencing neurotransmitter systems. Compounds like this have been investigated for their effects on serotonin receptors, which may lead to anxiolytic or antidepressant effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.